2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol
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Overview
Description
2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol is a heterocyclic compound that belongs to the pyrazole family. . This compound, characterized by a fused pyrano-pyrazole ring system, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then subjected to cyclization with a suitable diketone or β-ketoester under acidic or basic conditions . The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process . Additionally, the selection of environmentally benign solvents and catalysts can contribute to the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . Additionally, its interaction with cellular receptors can influence signal transduction pathways, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system and exhibit comparable biological activities.
Fluorinated Pyrazoles: Compounds with fluorine substitution on the pyrazole ring show similar electronic properties and reactivity.
Indole Derivatives: These compounds also possess a fused ring system and have been studied for their diverse biological activities.
Uniqueness
2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol stands out due to its unique combination of a fluorophenyl group and a fused pyrano-pyrazole ring system. This structural feature imparts distinct electronic and steric properties, contributing to its unique reactivity and potential biological activities .
Properties
IUPAC Name |
2-(4-fluorophenyl)-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c13-8-1-3-9(4-2-8)15-12(16)10-5-6-17-7-11(10)14-15/h1-4,14H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDMTOFVLWPKAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=O)N(N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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